Phenylmercuric ammonium acetate
Description
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Properties
CAS No. |
34604-38-1 |
|---|---|
Molecular Formula |
C8H11HgNO2 |
Molecular Weight |
353.77 g/mol |
IUPAC Name |
acetyloxy(phenyl)mercury;azane |
InChI |
InChI=1S/C6H5.C2H4O2.Hg.H3N/c1-2-4-6-5-3-1;1-2(3)4;;/h1-5H;1H3,(H,3,4);;1H3/q;;+1;/p-1 |
InChI Key |
LPDJEBDOSVRHKE-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)O[Hg]C1=CC=CC=C1.N |
Origin of Product |
United States |
Historical Context of Organomercury Compounds in Scientific Inquiry
The scientific journey of organomercury compounds is a long and complex one, marked by their utility in a variety of fields alongside a growing awareness of their significant toxicity. researchgate.netdrugbank.com These compounds, characterized by a covalent bond between a mercury atom and a carbon atom, were among the earliest organometallic compounds to be synthesized. drugbank.com Their history is intertwined with the development of organic synthesis, catalysis, and medicinal chemistry.
In the early 20th century, organomercury compounds gained prominence for their potent biological activity. researchgate.net Compounds like thiomersal and merbromin (B87015) found use as antiseptics, while others, including phenylmercuric acetate (B1210297), were developed as powerful fungicides, bactericides, and preservatives in agriculture, paints, and even cosmetics. researchgate.netnih.govwikipedia.orgchemotechnique.se The fungicidal properties of phenylmercury (B1218190) compounds, for instance, were extensively researched for crop protection. inchem.org This era of scientific inquiry was largely driven by the immediate practical applications of these substances, with a focus on their efficacy.
Contemporary Significance and Emerging Research Frontiers in Phenylmercury Chemistry
Abiotic Formation Pathways of Phenylmercuric Species
In laboratory and industrial settings, a primary method for creating the phenyl-mercury bond is through the mercuration of aromatic rings. Electron-rich aromatic compounds, such as benzene, can react with mercury(II) acetate to form phenylmercuric acetate. wikipedia.orggoogle.com This reaction is a key step in producing many phenylmercuric compounds. nih.gov
Once released into the environment, the fate of these compounds is governed by abiotic processes. In soil and water, phenylmercuric acetate is expected to dissociate, forming the phenylmercuric cation. nih.gov While the undissociated form is predicted to be mobile in soil, the resulting cation tends to adsorb strongly to organic matter and clay, reducing its mobility. nih.gov Furthermore, phenylmercuric acetate absorbs light within the environmental spectrum, suggesting it may undergo direct photolysis in the atmosphere. nih.gov Another potential abiotic degradation pathway is the reaction with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 8 days. nih.gov
Biotic Transformation Pathways Leading to Phenylmercuric Compounds
The transformation of phenylmercuric compounds by living organisms is a critical aspect of their environmental impact. Studies on the metabolism of phenylmercury acetate in rats have shown that the compound is broken down in the body's tissues. nih.gov A significant portion of the compound is metabolized to inorganic mercury. nih.govindustrialchemicals.gov.au In-vitro experiments using rat liver homogenates demonstrated that the soluble fraction of liver cells can cleave the phenyl-mercury bond, releasing inorganic mercury and benzene. nih.gov This biotransformation is a crucial detoxification pathway, as the benzene can be further metabolized into phenols. nih.gov
In the soil environment, biodegradation is also a key transformation pathway. Studies have indicated that phenylmercuric acetate is rapidly biodegraded under aerobic conditions, with transformations leading to the formation of other organomercury forms like phenylmercuric hydride as well as metallic mercury. nih.gov
Research on Industrial Applications as Catalysts and Precursors for Phenylmercuric Compound Study
Phenylmercuric compounds have been utilized as catalysts in various industrial processes, a role that has also provided a framework for studying their behavior. A major application is the use of phenylmercury salts, such as phenylmercury neodecanoate, as catalysts in the manufacturing of polyurethane (PU) coatings, adhesives, sealants, and elastomers (often referred to as CASE applications). amazontele.com
In these systems, the phenylmercury catalyst facilitates the curing or hardening reaction between a polyol and an isocyanate component. amazontele.comzeromercury.org The catalyst provides a desirable reaction profile characterized by a delayed onset, which allows for proper mixing and application, followed by a rapid curing phase. zeromercury.org This catalytic function has made these compounds valuable in producing a wide range of materials for various sectors. amazontele.com
Table 1: Industrial Sectors Using Phenylmercury-Catalyzed Polyurethane Products
| Sector | Example Applications |
|---|---|
| Transportation | Aerospace components, railway equipment, automotive parts (bumpers, wheel covers). amazontele.com |
| Marine | Coatings for superstructures, topsides, and decks of ships and yachts. amazontele.com |
| Construction | Building cladding and roofing, parquet flooring coatings. amazontele.com |
| General Industry | Coatings for motorcycles, bicycles, metal office furniture, computer parts. amazontele.com |
| Consumer Goods | Skis, hi-fi equipment, kitchenware. amazontele.com |
Integration into Polymeric Structures and Implications for Environmental Release Research
A key characteristic of the use of phenylmercury compounds as catalysts in polyurethane production is that the catalyst becomes incorporated into the final polymer structure and remains in the finished product. amazontele.comzeromercury.org The concentration of phenylmercury neodecanoate in the final polyurethane material is typically in the range of 0.1% to 0.6%. amazontele.com It is estimated that 300-350 tonnes of mercury catalyst may be used globally each year in polyurethane elastomer applications. amazontele.comzeromercury.org
This integration into the polymer matrix has significant implications for environmental release, which has become a focus of research. Over time, and accelerated by environmental stressors such as UV light, abrasion, and general weathering, the polymer structure can break down, leading to the release of the mercury compound. zeromercury.orgduke.eduresearchgate.net Research has investigated the leaching of such polymer-associated chemicals (PACs) into aqueous environments. duke.edu For instance, studies of older polyurethane elastomer gym floors, which were manufactured using mercury catalysts, found that mercury was being emitted into the air, sometimes at levels exceeding health advisory thresholds. zeromercury.org This highlights how the initial industrial application of these compounds within polymers leads to long-term environmental release pathways that are a subject of ongoing scientific study.
Table 2: Estimated Global Use of Mercury Catalysts in Polyurethane Elastomers
| Metric | Estimated Value |
|---|---|
| Global Annual Use | 300 - 350 tonnes/year. amazontele.comzeromercury.org |
| European Union Annual Use | 60 - 105 tonnes/year. amazontele.com |
| Typical Concentration in PU System | 0.2% - 1.0%. amazontele.com |
| Resulting Concentration in Final Product | 0.1% - 0.6%. amazontele.com |
| Estimated Global PU Elastomers Catalyzed with Mercury | ~4% of the global market. zeromercury.org |
Abiotic Transformation Pathways of Phenylmercuric Species
The environmental transformation of phenylmercuric compounds is largely dictated by non-biological processes. These abiotic pathways are crucial in breaking down these toxic substances into various other forms, including the highly persistent elemental mercury.
Photochemical Degradation Mechanisms and Kinetics
Sunlight plays a significant role in the degradation of phenylmercuric compounds in aquatic environments. The absorption of light energy can initiate a series of reactions that break down the stable organometallic structure.
The primary photochemical event in the degradation of phenylmercuric species is the cleavage of the covalent bond between the carbon atom of the phenyl group and the mercury atom. nih.gov This bond is susceptible to rupture upon the absorption of ultraviolet radiation from sunlight. The energy from the photons excites the molecule, leading to the homolytic cleavage of the C-Hg bond. This process is fundamental to the subsequent transformation of the compound.
The cleavage of the carbon-mercury bond results in the formation of a phenyl radical (C₆H₅•) and a mercuric radical. The phenyl radical is a highly reactive species that can undergo various subsequent reactions in an aqueous environment. These reactions can include hydrogen abstraction from water to form benzene, or reactions with dissolved oxygen to form phenolic compounds. The mercuric radical can be further reduced to form elemental mercury (Hg⁰), a volatile and persistent environmental pollutant. nih.govnih.gov Studies have demonstrated that elemental mercury vapor and benzene are products of phenylmercuric acetate degradation. nih.gov
The rate of photochemical degradation of phenylmercuric compounds is influenced by several environmental factors. The intensity and spectral distribution of sunlight are primary drivers; for instance, the experimental half-life for the direct photolysis of phenylmercuric acetate in distilled water when irradiated with sunlight in Georgia, U.S., was found to be 16 hours at a shallow depth. nih.gov The predicted half-life for the photolysis of phenylmercuric acetate in water during midsummer at 40° N latitude is 1.6 days. nih.gov
The presence of other substances in the water, such as photosensitizers, can also affect the degradation rate. For example, using acetone (B3395972) as a photosensitizer in distilled water, a disappearance quantum yield of 0.23 was reported for phenylmercuric acetate. nih.gov The quantum yield for the direct photolysis in water, however, is not well-documented in the available literature. The pH of the water can also influence the speciation of the phenylmercuric compound and thus its susceptibility to photolysis, although specific quantitative data on this relationship for phenylmercuric acetate is limited.
Hydrolytic and Other Chemical Degradation Pathways
In addition to photolysis, phenylmercuric compounds can undergo degradation through chemical reactions in water, primarily hydrolysis.
In aqueous solutions, phenylmercuric acetate readily dissociates into the phenylmercury cation (C₆H₅Hg⁺) and the acetate anion (CH₃COO⁻). The phenylmercury cation can then undergo hydrolysis, where it reacts with water to form phenylmercuric hydroxide (B78521) (C₆H₅HgOH) and a hydrogen ion (H⁺).
C₆H₅Hg⁺ + H₂O ⇌ C₆H₅HgOH + H⁺
Complexation with Environmental Ligands and Its Impact on Fate
The environmental behavior of phenylmercuric acetate is influenced by its ability to form complexes with various ligands present in soil and aquatic systems. While existing as a salt, phenylmercuric acetate can dissociate in the environment. Its fate is then partly governed by interactions with organic and inorganic ligands. For instance, complex-forming substances like 2,3-dimercapto-1-propane sodium sulfonate (Unithiol) have been shown to mobilize phenylmercury deposits in organisms, leading to increased urinary excretion. This principle of complexation is also utilized in analytical methods, where morpholinedithiocarbamate is used to form a complex with phenylmercury for detection via reversed-phase HPLC. Such complexation can alter the solubility, mobility, and bioavailability of the mercury compound, thereby impacting its transport and potential for interaction with biota. The formation of these complexes is a critical factor in the biogeochemical cycling of mercury, influencing whether it remains sequestered in sediments or becomes more mobile in the water column.
Biotic Transformation Pathways and Bioremediation Research
Microbial Degradation of Phenylmercuric Acetate
Microorganisms play a crucial role in the transformation of phenylmercuric acetate in the environment. Numerous mercury-resistant bacteria, isolated from soil and aquatic environments like Chesapeake Bay, have demonstrated the ability to degrade this fungicide. This biodegradation is a key process in the natural cycling of mercury, converting the organomercurial into different, often volatile, forms. Under aerobic conditions, bacteria can transform phenylmercuric acetate into elemental mercury (Hg⁰) and another metabolic product, diphenylmercury (B1670734). This microbial conversion is a significant pathway for the detoxification of environments contaminated with this compound.
Identification and Characterization of Mercury-Resistant Bacterial Strains
A variety of bacterial genera have been identified with the capacity to resist and metabolize phenylmercuric acetate. These bacteria possess specific genetic determinants, often located on plasmids, that confer resistance to both organomercurials and inorganic mercury. Research has identified several key strains involved in this process.
Identified Mercury-Resistant Bacterial Genera
| Genus | Environment | Reference |
|---|---|---|
| Pseudomonas | Soil, Water | |
| Arthrobacter | Water | |
| Enterobacteriaceae | Water | |
| Escherichia | Water | |
| Flavobacterium | Water | |
| Vibrio | Water |
One particularly well-studied strain, Pseudomonas sp. K-62, was isolated from soil heavily contaminated with phenylmercury. This strain exhibits high tolerance to phenylmercuric acetate (120.0 mg/kg) and contains plasmids with gene clusters that encode the necessary enzymatic machinery for detoxification. Fungi, such as Penicillium sp. MR-2, have also been shown to possess organomercury-decomposing enzyme systems.
Enzymatic Mechanisms of Degradation (e.g., organomercurial lyase)
The bacterial detoxification of phenylmercuric acetate is a two-step enzymatic process mediated by proteins encoded by the mer operon.
Organomercurial Lyase (MerB) : The first step involves the enzyme organomercurial lyase, which catalyzes the cleavage of the stable carbon-mercury (C-Hg) bond. This enzyme transfers a proton to the bond, breaking it and releasing the organic moiety (benzene) and inorganic ionic mercury (Hg²⁺). The enzyme has a broad substrate specificity, acting on various alkyl and aryl mercury compounds. For phenylmercuric acetate, the organomercurial hydrolase from a plasmid-bearing Escherichia coli strain showed two Kₘ values of 0.24 µM and over 200 µM.
Mercuric Reductase (MerA) : The second enzyme, mercuric reductase, takes the highly toxic Hg²⁺ ion produced by MerB and reduces it to the much less toxic and volatile elemental mercury (Hg⁰). This enzyme requires NADPH as an electron donor for its activity. The combined action of these two enzymes effectively detoxifies the organomercurial compound.
Metabolic Pathways and End-products (e.g., elemental mercury vapor, benzene)
The microbial degradation of phenylmercuric acetate results in specific, identifiable end-products. Through the enzymatic actions described above, selected mercury-resistant bacteria cleave the phenylmercuric acetate molecule. Using closed-system analysis with flameless atomic absorption spectrophotometry and vapor phase chromatography, researchers have definitively identified the metabolic products as elemental mercury vapor (Hg⁰) and benzene.
In some microbial transformations, diphenylmercury has also been identified as a major metabolic product, indicating alternative or parallel metabolic routes. Notably, studies have not found evidence of methylmercury (B97897) derivatives being formed from the microbial metabolism of phenylmercuric acetate.
Regulatory Mechanisms of Microbial Resistance (e.g., mer operon system in related organomercurials)
Microbial resistance to organomercurial compounds, including phenylmercury, is a well-documented phenomenon primarily orchestrated by the mer operon system. researchgate.net This sophisticated genetic system provides bacteria with the machinery to detoxify their cellular environment from the harmful effects of mercury compounds. researchgate.net The mer operon's determinants are often located on plasmids or transposons, facilitating their transfer between different bacterial species. researchgate.net
Resistance to mercury is categorized into two main classes: narrow-spectrum, which confers resistance only to inorganic mercury, and broad-spectrum, which extends to organomercurials. researchgate.net Broad-spectrum resistance is dependent on the presence of the merB gene, which codes for the enzyme organomercurial lyase. researchgate.netnih.gov This enzyme is crucial as it catalyzes the cleavage of the carbon-mercury bond in compounds like phenylmercury. asm.org Following this initial breakdown, the resulting inorganic mercury (Hg²⁺) is then reduced to the less toxic and volatile elemental mercury (Hg⁰) by the enzyme mercuric reductase, encoded by the merA gene. researchgate.netasm.org
The regulation of the mer operon is tightly controlled by the merR gene product. researchgate.net The MerR protein acts as both a repressor and an activator of the structural genes within the operon. researchgate.netnih.gov In the absence of mercury, MerR binds to the operator region and represses transcription. However, when mercury compounds are present, they act as inducers, causing a conformational change in the MerR protein that leads to the activation of gene expression. nih.gov
Interestingly, studies on the broad-spectrum mer operon from plasmid pDU1358 have shown that the organomercurial lyase (MerB) is not required for the induction of the operon by organomercurials like phenylmercuric acetate. nih.gov This suggests a direct interaction between the organomercurial and the regulatory protein MerR. Further research has identified that the C-terminal region of the MerR protein is specifically involved in the recognition of phenylmercury. nih.gov
In addition to the core components of the mer operon, other genes have been identified that contribute to organomercurial resistance. For instance, the merG gene, found in Pseudomonas strain K-62, has been shown to be involved in phenylmercury resistance by likely reducing the permeability of the cell to the compound. asm.org This suggests that some bacteria have evolved multiple strategies to cope with the toxicity of phenylmercuric compounds, including both enzymatic degradation and mechanisms to limit cellular uptake. asm.org
Table 1: Key Genes in the mer Operon and their Functions in Phenylmercury Resistance
| Gene | Protein Product | Function in Phenylmercury Resistance |
| merA | Mercuric reductase | Reduces inorganic mercury (Hg²⁺) to elemental mercury (Hg⁰). researchgate.netasm.org |
| merB | Organomercurial lyase | Cleaves the carbon-mercury bond in phenylmercury. researchgate.netasm.org |
| merR | Regulatory protein | Regulates the expression of the mer operon genes. researchgate.netnih.gov |
| merG | Periplasmic protein (putative) | Reduces cellular permeability to phenylmercury. asm.org |
| merP | Periplasmic protein | Binds and transports inorganic mercury. openbiotechnologyjournal.com |
| merT | Inner membrane protein | Transports inorganic mercury across the cytoplasmic membrane. openbiotechnologyjournal.com |
Influence on Microbial Communities and Ecosystem Function
The introduction of phenylmercuric compounds into an ecosystem can exert significant selective pressure on microbial communities, leading to shifts in their composition and function. The presence of these toxic compounds favors the proliferation of resistant bacterial strains, particularly those carrying the mer operon. researchgate.net This can alter the natural balance of microbial populations, potentially impacting key ecosystem processes.
For example, in aquatic and terrestrial environments, microorganisms play a crucial role in nutrient cycling, such as the nitrogen cycle. mdpi.com The inhibition of sensitive microbial populations by phenylmercury could disrupt these cycles. However, some microbial communities have demonstrated resilience. In studies of permeable reactive barriers designed to remove nitrogen from groundwater, the addition of mercuric chloride caused a temporary reduction in nitrate (B79036) removal, but the denitrifying community recovered within two weeks. nih.gov This suggests that while there can be an initial shock to the system, the functional redundancy within some microbial communities may allow for the recovery of essential ecosystem services. nih.gov
Furthermore, the presence of mercury can lead to the co-selection of other resistance traits. It has been observed that mer operons are often located on mobile genetic elements like transposons that also carry genes for antibiotic resistance. openbiotechnologyjournal.com This means that exposure to mercury can inadvertently promote the spread of antibiotic resistance genes within a microbial community, a significant concern for both environmental and public health. openbiotechnologyjournal.com
Table 2: Potential Impacts of Phenylmercury on Microbial Communities and Ecosystems
| Impact Area | Description of Influence |
| Community Composition | Selection for mercury-resistant species, particularly those with the mer operon. researchgate.net |
| Ecosystem Function | Potential disruption of nutrient cycles (e.g., nitrogen cycle), though some functional resilience has been observed. mdpi.comnih.gov |
| Microbial Diversity | Can lead to a reduction in overall microbial diversity by inhibiting sensitive species. researchgate.netnih.gov |
| Co-selection | Can promote the spread of other resistance genes, such as those for antibiotics, due to their genetic linkage with mer operons. openbiotechnologyjournal.com |
Environmental Transport and Distribution Research
Interconversion Dynamics with Other Mercury Species in Ecosystems
Phenylmercury, upon entering the environment, does not remain in its original form. It is subject to a variety of transformation processes that lead to the formation of other mercury species, significantly influencing its fate and transport. asm.org The degradation of phenylmercury, often initiated by microbial activity, results in the release of inorganic mercury (Hg²⁺). asm.org This inorganic mercury then becomes a substrate for further biogeochemical transformations. nih.govnih.gov
Formation of Methylmercury and Dimethylmercury (B1214916) from Phenylmercury Degradation
A critical transformation pathway for inorganic mercury derived from phenylmercury degradation is methylation. nih.govwikipedia.org This process is primarily carried out by anaerobic microorganisms, such as sulfate-reducing bacteria (SRB) and methanogens, in aquatic sediments and anoxic water columns. wikipedia.orgmdpi.com These microbes convert inorganic mercury into the highly toxic and bioaccumulative methylmercury ([CH₃Hg]⁺). wikipedia.org The formation of methylmercury is a major environmental concern as it readily enters and biomagnifies in food webs. wikipedia.org
Demethylation Processes Affecting Mercury Speciation
The biogeochemical cycling of mercury is not a one-way street; demethylation processes also play a crucial role in determining the speciation and concentration of mercury compounds in the environment. mdpi.comnih.gov Demethylation, the conversion of methylmercury back to inorganic mercury, can occur through both biotic and abiotic pathways. mdpi.com
Biotic demethylation is often mediated by mercury-resistant bacteria that possess the mer operon. mdpi.comnih.gov The MerB enzyme, organomercurial lyase, can cleave the carbon-mercury bond in methylmercury, producing methane (B114726) and inorganic mercury. acs.org This inorganic mercury can then be reduced to elemental mercury by MerA, effectively detoxifying the environment. nih.govacs.org
Abiotic demethylation, particularly photodemethylation, is a significant process in surface waters where sunlight can break down methylmercury. mdpi.com This process is considered one of the most important abiotic degradation mechanisms for methylmercury in aquatic ecosystems. mdpi.com
The balance between methylation and demethylation is a key factor controlling the net production and accumulation of methylmercury in an ecosystem. nih.govmdpi.com Understanding these competing processes is essential for predicting the environmental risk associated with mercury contamination from sources like phenylmercuric compounds.
Atmospheric Dispersion and Deposition of Phenylmercuric Transformation Products
While phenylmercuric compounds themselves are not typically considered to be subject to long-range atmospheric transport, their transformation products, particularly elemental mercury (Hg⁰) and dimethylmercury ((CH₃)₂Hg), are volatile and can be transported over long distances in the atmosphere. copernicus.org The reduction of inorganic mercury (derived from phenylmercury degradation) to elemental mercury by microbial activity is a significant source of atmospheric mercury. researchgate.net
Once in the atmosphere, elemental mercury can be transported globally by wind currents. copernicus.org It can then be oxidized back to inorganic mercury and deposited back to the Earth's surface through wet and dry deposition, contributing to mercury contamination in remote ecosystems far from the original source. copernicus.org
Dimethylmercury, being volatile, can also be released from aquatic systems into the atmosphere. vliz.be Its fate in the atmosphere is less well understood than that of elemental mercury, but it is believed to be a source of methylmercury in the marine boundary layer and oceanic systems upon its degradation. vliz.be
The atmospheric transport and deposition of these transformation products represent a critical pathway for the widespread distribution of mercury originating from the use and disposal of phenylmercuric compounds. Modeling studies are used to understand the long-range transport and deposition patterns of these volatile mercury species, helping to identify the impact of pollution sources on a regional and global scale. copernicus.orgramboll.com
Aquatic and Terrestrial Transport Mechanisms
The movement of phenylmercuric compounds through aquatic and terrestrial environments is a multifaceted process governed by several key mechanisms, including volatilization, atmospheric deposition, and transport through water and soil. Once released into the environment, these organomercurials can be transported over local, regional, and even global scales. wisc.edu
Volatilization is a significant pathway for the redistribution of mercury from soil and water to the atmosphere. epa.govepa.gov Phenylmercuric compounds can be transformed into more volatile forms, such as elemental mercury (Hg⁰), primarily through microbial activity. epa.govnih.gov Studies have demonstrated that mercury applied to soil in soluble forms can be rapidly volatilized, with the rate being influenced by soil composition, microbial populations, and the specific form of the mercury compound. epa.govepa.gov For instance, research on phenylmercuric acetate (PMA) showed that engineered transgenic plants could significantly enhance the volatilization of elemental mercury from contaminated soil. nih.gov The rate of volatilization from soil can be initially high, decreasing over time as the available mercury diminishes. epa.gov
Once in the atmosphere, mercury compounds are subject to long-range transport. wisc.edu Atmospheric deposition, which includes wet deposition (rain and snow) and dry deposition (particles and gases), is a primary mechanism by which mercury enters ecosystems, particularly those not directly impacted by industrial discharges. wisc.educopernicus.org Atmospheric mercury can exist as gaseous elemental mercury (GEM), gaseous oxidized mercury (GOM), and particulate-bound mercury (PBM). copernicus.orgmdpi.com The more reactive and water-soluble forms, like GOM, are deposited more rapidly and contribute to local and regional contamination, while GEM can be transported globally. wisc.edumdpi.com Litterfall in forested areas also represents a significant deposition pathway. wisc.edu
In terrestrial ecosystems, the transport of phenylmercury is heavily influenced by soil properties. Soil erosion during rainfall and runoff events can act as a significant nonpoint source of mercury pollution, moving soil-bound mercury into aquatic systems. nih.gov The enrichment and transport of mercury are strongly influenced by the soil's organic matter content, particularly the heavy fraction that coats mineral particles, and to a lesser extent, by the clay mineral content. nih.gov
In aquatic systems, mercury can be transported in both dissolved and particulate-bound forms. ird.fr The movement of mercury from aquatic to terrestrial ecosystems is also possible. Studies have shown that mercury from contaminated rivers can move into adjacent riparian habitats and biomagnify in terrestrial food webs, reaching organisms like spiders and songbirds. nih.gov Groundwater flow also plays a role, acting as both a source and a sink for mercury in aquatic systems, transporting it between the subsurface and surface waters. usgs.gov
Table 1: Factors Influencing Mercury Volatilization from Soil
| Factor | Influence on Volatilization | Source |
|---|---|---|
| Microbial Activity | Primary driver of the reduction of ionic mercury to volatile elemental mercury. Sterilized soil shows significantly reduced volatilization. | epa.gov |
| Soil Type | Affects the binding and availability of mercury. Sandy soils may exhibit higher initial volatilization rates compared to clay soils due to weaker binding. | epa.govepa.gov |
| Organic Matter | Influences the availability of mercury to microbes. Can bind mercury, potentially reducing immediate volatilization. | epa.gov |
| Mercury Compound | The specific form of mercury affects its solubility and availability for microbial transformation and subsequent volatilization. | epa.gov |
| Electron Donor Availability | For certain mercury-resistant bacteria, the presence of electron donors like ferrous sulfate (B86663) (Fe²⁺) is necessary for the reduction and volatilization of mercury. | nih.gov |
Sediment-Water Interactions and Sequestration
Sediments are a critical component in the biogeochemical cycling of phenylmercuric compounds in aquatic environments, acting as both a major sink and a potential source of contamination. The interaction between the water column and bottom sediments governs the sequestration, transformation, and potential remobilization of these compounds. unl.edu
Phenylmercuric compounds, like other forms of mercury, have a strong affinity for particulate matter. unl.edu This leads to their accumulation in the bottom sediments of lakes, rivers, and estuaries. unl.edu The process of sorption, or binding to sediment particles, is a key sequestration mechanism. nih.gov The extent of sorption is influenced by the physicochemical properties of the sediment, such as its particle size distribution and total organic carbon (TOC) content. nih.gov Finer sediment particles and higher TOC content generally lead to greater sorption capacity. nih.gov The presence of dissolved organic matter (DOM) in the water can, however, compete with sediment particles for binding mercury, potentially reducing the effectiveness of sequestration. nih.gov
Once sequestered in the sediment, phenylmercuric compounds can undergo various transformations. The anoxic conditions often found in sediments are conducive to the microbial methylation of inorganic mercury, forming the highly toxic and bioaccumulative methylmercury. nih.govrsc.org While phenylmercury itself is an organic form, its degradation can release inorganic mercury that then becomes available for methylation. nih.gov The degradation of phenylmercuric acetate by mercury-resistant bacteria has been shown to produce elemental mercury vapor and benzene. nih.gov
The transport of dissolved chemical species between the sediment and the overlying water column is known as benthic flux. unl.edu Even after being buried, mercury in sediments is not permanently isolated. Benthic processes can lead to the repartitioning and transport of mercury back into the water column in dissolved, biologically reactive forms. unl.edu Studies measuring benthic flux have shown that mercury can be released from sediments into the water, particularly from pore water which can have significantly higher concentrations than the overlying water column. unl.eduipb.pt This remobilization can be driven by the reduction of iron oxyhydroxides and the decay of organic matter, which initially bind the mercury in the upper layers of sediment. ipb.pt
Efforts to enhance the sequestration of mercury in sediments involve the use of engineered sorbents. Materials such as activated carbon, biochar, and functionalized clays (B1170129) can be added to contaminated sediments to bind mercury more strongly, reducing its bioavailability and flux into the water column. nih.govgeosyntec.asia Laboratory studies have demonstrated that amendments like powdered activated carbon combined with iron can significantly reduce the concentration of mercury and methylmercury in the water in contact with treated sediment. geosyntec.asia
Table 2: Sediment-Water Interactions and Mercury Sequestration
| Process | Description | Key Factors | Source |
|---|---|---|---|
| Sorption | The binding of mercury compounds to the surface of sediment particles. | Sediment particle size, total organic carbon (TOC), dissolved organic matter (DOM), mineral composition. | nih.govnih.gov |
| Sequestration | The long-term storage of mercury within the sediment bed, removing it from active cycling in the water column. | Sorption efficiency, burial rate, sediment stability. | unl.edu |
| Benthic Flux | The transport of dissolved mercury species across the sediment-water interface. | Concentration gradients between pore water and overlying water, redox conditions, organic matter decay. | unl.eduipb.pt |
| Transformation | Chemical or biological conversion of mercury species within the sediment (e.g., degradation of phenylmercury, methylation of inorganic Hg). | Microbial activity, redox potential, availability of inorganic mercury. | nih.govnih.gov |
| Enhanced Sequestration | Use of amendments (e.g., activated carbon, biochar) to increase the binding of mercury in sediments and reduce its bioavailability. | Type of amendment, contact time, sediment chemistry. | nih.govgeosyntec.asia |
Ecological and Biogeochemical Modeling of Phenylmercury Fate
Ecological and biogeochemical models are essential tools for understanding and predicting the complex fate and transport of phenylmercury and other mercury species in the environment. These models integrate physical, chemical, and biological processes to simulate the distribution, transformation, and bioaccumulation of mercury across various environmental compartments. data.gov
Modeling the fate of phenylmercury begins with its degradation into other mercury forms. For example, the biodegradation of phenylmercuric acetate by bacteria yields elemental mercury and benzene, a process that can be incorporated into models to predict the rate of transformation and subsequent volatilization. nih.gov
Comprehensive modeling systems often link several individual models to capture the entire pathway from atmospheric deposition to bioaccumulation in top predators. An example is the Integrated Ecological Modeling System (IEMS), which can forecast water quality, habitat suitability, and the contamination of fish by methylmercury. data.gov Such systems may include:
Watershed Models (e.g., SWAT): To simulate water quantity and the transport of sediment and pollutants from the landscape into water bodies. data.gov
Atmospheric Deposition Models: To estimate the input of mercury from the atmosphere to terrestrial and aquatic surfaces. data.gov
Water Quality Models (e.g., WASP): To simulate the transport and transformation of mercury within rivers and lakes. data.gov
Bioaccumulation Models (e.g., BASS): To predict how mercury, particularly methylmercury, moves through the food web and accumulates in aquatic organisms like fish. data.gov
These models rely on input data such as mercury loading rates, water flow, sediment characteristics, and meteorological data. They are used to assess the current state of contamination and to forecast the potential impacts of different environmental stressors or remediation strategies. data.gov For instance, models can evaluate how changes in industrial emissions might affect mercury deposition rates and subsequent concentrations in fish. data.gov
Table 3: Components of an Integrated Mercury Modeling System
| Model Component | Function | Example Model | Source |
|---|---|---|---|
| Watershed Hydrology and Pollutant Loading | Simulates water flow, sediment erosion, and nonpoint source pollution from the surrounding land area. | SWAT (Soil and Water Assessment Tool) | data.gov |
| Mercury Deposition | Estimates the input of atmospheric mercury to the watershed. | Watershed Mercury Loading Model | data.gov |
| Aquatic Transport and Fate | Models the movement and chemical transformations of mercury within the water body. | WASP (Water Quality Analysis Simulation Program) | data.gov |
| Fish Community and Bioaccumulation | Estimates fish populations and predicts the accumulation of methylmercury in their tissues. | BASS (Bioaccumulation and Aquatic System Simulator) | data.gov |
| Habitat Suitability | Evaluates the quality of the aquatic habitat for various species. | PiSCES (Predictive System for Estimating Fish Community and Ecoservices) | data.gov |
Advanced Analytical Methodologies for Phenylmercuric Compounds in Complex Matrices
Chromatographic Techniques for Speciation and Quantification
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures. For phenylmercuric compounds, both gas and liquid chromatography are employed for effective separation and sensitive detection.
Gas chromatography (GC) coupled with an electron capture detector (ECD) is a highly sensitive method for determining trace amounts of electron-absorbing chemical compounds, including organometallic compounds like phenylmercuric acetate (B1210297). wikipedia.orgmeasurlabs.com The ECD is particularly sensitive to compounds containing electronegative elements, such as the mercury atom in phenylmercuric compounds. scioninstruments.com The principle of GC-ECD involves separating volatile components of a sample in a GC column. As the separated compounds exit the column, they enter the ECD, which contains a radioactive source (typically Nickel-63) that emits beta particles (electrons). scioninstruments.com These electrons generate a constant standing current between two electrodes. chromatographyonline.com When an electronegative analyte like a phenylmercuric compound passes through the detector, it captures electrons, causing a decrease in the current that is proportional to the analyte's concentration. wikipedia.org
Research into the gas chromatography of phenylmercury(II) compounds has shown that chemical transformations can occur during the analytical process. For instance, studies using radio-gas chromatography have demonstrated that symmetrical phenylmercury(II) compounds can be converted into phenylmercuric chloride and mercury(II) chloride. nih.gov This transformation is often facilitated by the chlorine atoms from chlorosilanized materials used in the GC system. nih.gov The high sensitivity of the ECD, with detection limits reaching the femtogram per second (fg/s) range, makes it an invaluable tool for environmental monitoring and trace analysis of these compounds. wikipedia.org
Table 1: GC-ECD Performance Characteristics
| Parameter | Value | Reference |
|---|---|---|
| Detector Sensitivity | 10-1000 times more sensitive than FID | wikipedia.org |
| Detection Limit | 5 femtograms/second (fg/s) | wikipedia.org |
| Linear Dynamic Range | ~10,000 | wikipedia.org |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating, identifying, and quantifying non-volatile compounds in a mixture. ipinnovative.com It is particularly useful for studying the stability and degradation of pharmaceutical compounds like phenylmercuric acetate. ipinnovative.comvcu.edu Reversed-phase HPLC (RP-HPLC), which uses a polar mobile phase and a non-polar stationary phase, is the most common approach for separating molecules based on their hydrophobicity. vcu.edufrontiersin.org
HPLC methods are crucial for stability-indicating assays, which are designed to separate the active ingredient from its potential degradation products. For instance, an RP-HPLC method was developed to study the L-cysteine induced degradation of phenylmercuric acetate. nih.gov Similarly, HPLC has been used to investigate the degradation of phenylmercuric nitrate (B79036) in eye drop formulations, identifying the principal degradation products. nih.gov These studies are essential for understanding the chemical behavior of phenylmercuric compounds in various formulations and environmental conditions. The coupling of HPLC with highly sensitive detectors like inductively coupled plasma-mass spectrometry (ICP-MS) allows for extremely low detection limits and precise speciation of mercury compounds. frontiersin.org
Table 2: HPLC-Identified Degradation Products of Phenylmercuric Nitrate
| Degradation Product | Analytical Technique | Reference |
|---|---|---|
| Diphenyl-mercury | HPLC | nih.gov |
| Benzenesulphonic acid | HPLC | nih.gov |
Spectroscopic and Spectrometric Approaches to Mercury Speciation
Spectroscopic and spectrometric techniques are powerful tools for identifying and quantifying mercury species. These methods rely on the interaction of electromagnetic radiation with atoms or molecules.
A variety of spectrometric methods are used for mercury analysis, including atomic absorption spectrometry (AAS), inductively coupled plasma-atomic emission spectrometry (ICP-AES), and inductively coupled plasma-mass spectrometry (ICP-MS). researchgate.net For speciation analysis, these detection systems are often coupled with a separation technique like chromatography or capillary electrophoresis (CE). acs.orgdiva-portal.org
A novel method for mercury speciation combines CE with atomic fluorescence spectrometry (AFS). acs.org In this approach, different mercury species, including inorganic mercury (Hg(II)) and phenylmercury (B1218190) (PhHg(I)), are separated as mercury-cysteine complexes by CE. After separation, the species are converted into volatile forms and detected by AFS. acs.org This hyphenated technique provides excellent precision and low detection limits, ranging from 6.8 to 16.5 µg L⁻¹ (as Hg). acs.org Another powerful technique for studying the chemical form of mercury in solid samples is X-ray absorption fine structure (XAFS) spectroscopy. This method can identify the specific mercury-containing phases, such as HgS or HgO, within a complex matrix, which is crucial for environmental assessment and remediation design. nih.gov
Table 5: Comparison of Detection Limits for Mercury Speciation Techniques
| Technique | Mercury Species | Detection Limit (as Hg) | Reference |
|---|---|---|---|
| CE-AFS | Phenylmercury (PhHg(I)) | 16.5 µg L⁻¹ | acs.org |
| CE-AFS | Inorganic Mercury (Hg(II)) | 6.8 µg L⁻¹ | acs.org |
| HPLC-ICP-MS | Methylmercury (B97897) | 3-13 times improvement with microconcentric nebulizer | diva-portal.org |
Atomic Absorption Spectrophotometry (AAS) for Elemental Mercury Detection
Atomic Absorption Spectrophotometry (AAS) is a spectro-analytical procedure used for the quantitative determination of chemical elements. wikipedia.org For the analysis of phenylmercuric compounds, the core principle involves the conversion of the organically bound mercury into free, elemental mercury atoms. This is typically achieved through a chemical digestion process.
The sample containing the phenylmercuric compound is first subjected to digestion, often with a potent mixture of sulfuric acid and potassium permanganate (B83412), to break down the organic molecule and release the mercury as ionic mercury (Hg²⁺). usda.gov This oxidation step is crucial for liberating the mercury from its covalent bond with the phenyl group. Following digestion, any excess permanganate is neutralized. A reducing agent, commonly stannous chloride, is then introduced to reduce the Hg²⁺ ions to volatile, elemental mercury (Hg⁰). wikipedia.org
This elemental mercury vapor is then purged from the solution using a stream of inert gas and passed into a long-pass absorption cell. wikipedia.org A light source, typically a hollow cathode lamp containing mercury, emits a specific wavelength of light (253.7 nm) that is uniquely absorbed by mercury atoms. The instrument measures the amount of light absorbed by the atomized mercury in the cell, which is directly proportional to the concentration of mercury in the original sample. wikipedia.org Detection limits for this technique are typically in the parts-per-billion range. wikipedia.org
Table 1: Key Parameters for AAS Determination of Mercury from Phenylmercuric Compounds
| Parameter | Description | Typical Value/Reagent |
| Digestion Agent | Oxidizes the organomercury compound to release ionic mercury. | Sulfuric Acid-Potassium Permanganate Solution usda.gov |
| Reducing Agent | Reduces ionic mercury (Hg²⁺) to elemental mercury (Hg⁰). | Stannous Chloride (SnCl₂) wikipedia.org |
| Atomization Method | Converts the analyte into free atoms for measurement. | Cold-Vapor Atomization wikipedia.org |
| Analytical Wavelength | The specific wavelength of light absorbed by mercury atoms. | 253.7 nm wikipedia.org |
| Detection Technique | Measures the attenuation of light by the analyte atoms. | Atomic Absorption wikipedia.org |
Dithizone (B143531) Complexation for Adsorptiometric Determination
Diphenylthiocarbazone, commonly known as dithizone, is a well-established organic reagent used in the colorimetric determination of various metals. Its utility extends to organometallic compounds, including phenylmercuric species. The methodology is based on the reaction between the phenylmercuric cation and dithizone to form a stable, colored complex known as a phenylmercury dithizonate.
The procedure involves extracting the phenylmercuric compound from the sample matrix into an organic solvent, such as chloroform, in which dithizone is also dissolved. The formation of the colored complex leads to a change in the absorption spectrum of the solution. The intensity of this color, which can be precisely measured using a spectrophotometer at a specific wavelength, is proportional to the concentration of the phenylmercuric compound.
Research by Miller, Polley, and Gould demonstrated a method for determining mixtures of ethylmercuric and phenylmercuric compounds using dithizone, highlighting its effectiveness for these classes of organomercurials. The technique's specificity can be enhanced by controlling the pH of the aqueous medium and by using masking agents to prevent interference from other metal ions.
Table 2: Adsorptiometric Determination with Dithizone
| Step | Description | Details |
| 1. Complexation | The phenylmercuric compound reacts with dithizone. | Forms a colored phenylmercury dithizonate complex. |
| 2. Extraction | The complex is partitioned into an organic phase. | Chloroform is a commonly used solvent. |
| 3. Measurement | The absorbance of the complex is measured. | A spectrophotometer is used at the wavelength of maximum absorbance for the complex. |
| 4. Quantification | Concentration is determined based on a calibration curve. | The measured absorbance is compared against standards of known concentration. |
Cold Vapor Atomic Fluorescence Spectrometry (CVAFS) for Trace Mercury
For detecting ultra-trace amounts of mercury derived from phenylmercuric compounds, Cold Vapor Atomic Fluorescence Spectrometry (CVAFS) offers superior sensitivity and a wider dynamic range compared to AAS. spectroscopyonline.com This technique can achieve detection limits at the sub-parts-per-trillion (ppt) level. spectroscopyonline.comteledynelabs.com
Similar to the AAS method, a preliminary digestion and reduction sequence is required to convert the mercury from the phenylmercuric ammonium (B1175870) acetate into its elemental vapor form (Hg⁰). nih.govgasmet.com The gaseous mercury is then swept by a pure inert carrier gas, like argon, into a detection cell. wikipedia.org Inside the cell, a collimated UV lamp excites the mercury atoms with light at a wavelength of 253.7 nm. gasmet.comwikipedia.org The excited atoms re-radiate this absorbed energy as fluorescence. This emitted light is detected by a photomultiplier tube positioned at a 90-degree angle to the excitation source to minimize background interference. gasmet.com The intensity of the fluorescence is directly proportional to the mercury concentration. teledynelabs.com The use of gold amalgamation traps can further preconcentrate the mercury vapor before measurement, enhancing sensitivity to the parts-per-quadrillion range. wikipedia.org
Table 3: Comparison of CVAFS and CVAAS for Mercury Analysis
| Feature | Cold Vapor Atomic Fluorescence (CVAFS) | Cold Vapor Atomic Absorption (CVAAS) |
| Principle | Measures light emitted (fluorescence) by excited atoms. wikipedia.org | Measures light absorbed by ground-state atoms. spectroscopyonline.com |
| Detection Limit | Very low (as low as 0.02 ppt). spectroscopyonline.com | Low (single-digit ppt (B1677978) range). spectroscopyonline.com |
| Dynamic Range | Very wide (typically 5 orders of magnitude). spectroscopyonline.com | Narrow (2-3 orders of magnitude). spectroscopyonline.com |
| Sensitivity | Extremely high. gasmet.com | High. spectroscopyonline.com |
| Common EPA Methods | Method 245.7, Method 1631. spectroscopyonline.comwikipedia.org | Widely used, based on Hatch and Ott method. spectroscopyonline.com |
Advanced Sample Preparation and Extraction Protocols for Environmental and Biological Samples
The analysis of phenylmercuric ammonium acetate in complex matrices is critically dependent on the sample preparation stage. vliz.beresearchgate.net The primary goals are to efficiently extract the target analyte from the sample, eliminate interfering substances, and concentrate the analyte to a level suitable for instrumental detection, all while preventing its degradation or transformation. vliz.be
For environmental samples such as water and sediment, the choice of extraction procedure is vital. Acid extraction, often combined with solvent extraction using a solvent like dichloromethane, is a common approach. nih.govvliz.be For water samples, it is crucial to use appropriate storage containers, such as Pyrex or Teflon, that have been rigorously cleaned to prevent contamination or analyte loss. vliz.be The extraction of organomercury compounds from sediments is particularly challenging, and methods like distillation or microwave-assisted extraction (MAE) may be employed to achieve adequate recovery. vliz.be
Biological samples —including tissues, plasma, and urine—are highly complex, often containing high levels of fats and proteins that can interfere with analysis. researchgate.net Modern extraction techniques are favored over traditional, time-consuming methods. These advanced protocols aim to be more efficient and environmentally friendly by reducing solvent consumption. nih.gov
Key advanced techniques include:
Pressurized Liquid Extraction (PLE): Uses solvents at elevated temperatures and pressures to rapidly and efficiently extract analytes from solid and semi-solid samples. researchgate.net
Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically CO₂, as the extraction solvent, offering a green alternative to organic solvents. researchgate.net
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction process. researchgate.netnih.gov
Microextraction Techniques: These methods use minimal amounts of solvent and include Solid-Phase Microextraction (SPME), Stir Bar Sorptive Extraction (SBSE), and Dispersive Liquid-Liquid Microextraction (DLLME). researchgate.netnih.gov These techniques are highly effective for preconcentrating trace analytes from liquid samples. nih.gov
Table 4: Overview of Advanced Extraction Techniques for Complex Samples
| Technique | Principle | Target Matrix | Key Advantages |
| Pressurized Liquid Extraction (PLE) | Extraction with solvents at high temperature and pressure. researchgate.net | Solid & Semi-solid Biological Samples | Fast, efficient, reduced solvent volume. researchgate.net |
| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO₂). researchgate.net | Biological & Environmental Solids | Environmentally friendly ("green"), selective. researchgate.netnih.gov |
| Microwave-Assisted Extraction (MAE) | Microwave energy heats solvent and sample matrix. nih.gov | Environmental & Biological Solids | Reduced extraction time and solvent use. nih.gov |
| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber. mdpi.com | Liquid & Gaseous Samples | Solvent-free, simple, high preconcentration. researchgate.netmdpi.com |
| Stir Bar Sorptive Extraction (SBSE) | Adsorption of analytes onto a coated magnetic stir bar. mdpi.com | Aqueous Biological & Environmental Samples | Higher recovery and sensitivity than SPME. mdpi.com |
Theoretical and Computational Chemistry of Phenylmercury Compounds
Quantum Chemical Studies of Electronic Structure and Bonding
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of electronic structure and chemical bonding in organometallic compounds. researchgate.netyoutube.comnih.gov For phenylmercuric acetate (B1210297), these studies can predict its geometry, the nature of its chemical bonds, and its spectroscopic properties.
The bonding in phenylmercuric acetate is characterized by two key linkages: the covalent bond between the phenyl carbon and the mercury atom (C-Hg) and the more ionic bond between the mercury atom and the oxygen of the acetate group (Hg-O).
The mercury-carbon bond in organomercury compounds is known to be remarkably stable. nih.gov Theoretical studies on various mercury compounds indicate that mercury generally forms weak covalent bonds. shimadzu.com This bonding is influenced by several factors:
s-Destabilization: The formation of a destabilized sigma antibonding (σ) highest occupied molecular orbital (HOMO) can weaken the bond. shimadzu.com
Lone Pair Repulsion : Repulsion between the electron lone pairs on the mercury atom (specifically the 5d orbitals) and the bonding electrons can affect bond strength. shimadzu.com
Relativistic Effects : For a heavy element like mercury, relativistic effects, such as the contraction of the 6s orbital, play a crucial role in determining bond characteristics. shimadzu.com
Computational models using DFT can quantify these characteristics by calculating bond lengths, bond orders, and the distribution of electron density. Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to analyze charge delocalization and hyperconjugative interactions, providing a detailed picture of the C-Hg and Hg-O bonds. researchgate.net
Table 1: Key Bonding Characteristics in Phenylmercuric Acetate
| Bond | Type | Key Theoretical Descriptors |
|---|---|---|
| C-Hg | Covalent | Bond length, bond dissociation energy, orbital composition, influence of relativistic effects. |
| Hg-O | Polar Covalent / Ionic | Bond length, electrostatic potential, charge transfer, NBO analysis. |
The three-dimensional structure of molecules can be accurately predicted using computational geometry optimization. youtube.comnih.gov For phenylmercuric acetate, Valence Shell Electron Pair Repulsion (VSEPR) theory provides a simple, yet powerful, initial prediction. The mercury atom is bonded to two other atoms (the phenyl carbon and the acetate oxygen) with no lone pairs on the central mercury atom. According to VSEPR theory, these two bonding domains will arrange themselves to be as far apart as possible, resulting in a linear geometry around the mercury atom. youtube.com
This leads to a predicted C-Hg-O bond angle of approximately 180° . youtube.com More sophisticated computational methods, such as DFT geometry optimizations, can refine this prediction, accounting for subtle electronic and steric effects that might cause minor deviations from perfect linearity. youtube.comnih.gov
Table 2: Predicted Molecular Geometry of Phenylmercuric Acetate
| Central Atom | Bonding Domains | Lone Pairs | Electron Geometry | Molecular Geometry | Predicted C-Hg-O Angle |
|---|---|---|---|---|---|
| Hg | 2 | 0 | Linear | Linear | ~180° |
The prediction of UV-Vis absorption spectra is a significant application of computational chemistry. chemicalbook.com Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths that determine the absorption spectrum. researchgate.netmdpi.comrespectprogram.org
The process for predicting the UV-Vis spectrum of phenylmercuric acetate would involve:
Geometry Optimization : First, the ground-state molecular geometry is optimized using a suitable DFT functional (e.g., B3LYP, CAM-B3LYP) and basis set. youtube.comnih.gov
Excited State Calculation : Using the optimized geometry, TD-DFT calculations are performed to determine the energies of electronic transitions from occupied to unoccupied molecular orbitals (like HOMO to LUMO transitions). mdpi.comresearchgate.net
Spectrum Generation : The calculated excitation energies (which correspond to absorption wavelengths) and their intensities are then used to generate a theoretical spectrum, which can be compared with experimental data. youtube.com
Recent advances also include the use of machine learning algorithms and Quantitative Structure-Property Relationship (QSPR) models, which can predict spectra rapidly based on molecular structure, though TD-DFT remains a primary tool for detailed analysis. chemicalbook.comwikipedia.org
Modeling of Phenylmercuric Compound Reactivity and Thermodynamics
Computational models are essential for understanding the chemical behavior of compounds like phenylmercuric acetate in different environments, particularly in aqueous systems relevant to its environmental fate. chemicalbook.com
Phenylmercuric acetate is slightly soluble in water, with a reported solubility of 4,370 mg/L. nih.govchemicalbook.com In aqueous solution, it can dissociate into the phenylmercury (B1218190) cation ([C₆H₅Hg]⁺) and the acetate anion (CH₃COO⁻). chemicalbook.com
The hydrolysis of the compound, particularly the cleavage of the C-Hg bond, is another critical aspect of its aqueous behavior. Studies show that the hydrolysis of phenyl acetate can be base-catalyzed. stanford.edu Microbial activity can also metabolize phenylmercuric acetate into products like diphenylmercury (B1670734). nih.gov
Table 3: Aqueous Properties of Phenylmercuric Acetate
| Property | Value / Behavior | Computational Approach |
|---|---|---|
| Water Solubility | 4,370 mg/L nih.govchemicalbook.com | - |
| Dissociation | Dissociates into [C₆H₅Hg]⁺ and CH₃COO⁻ chemicalbook.com | Calculation of ΔG of dissociation |
| Dissociation Constant (pKa) | Not experimentally reported herts.ac.uk | Calculation via free energy cycles |
| Hydrolysis | Subject to hydrolysis and microbial degradation nih.govstanford.edunih.gov | Modeling reaction pathways and barriers |
Once dissociated in water, the phenylmercury cation, [C₆H₅Hg]⁺, is the primary species that interacts with other molecules (ligands) in the environment. Mercury is classified as a soft Lewis acid and therefore has a very high affinity for soft Lewis bases, particularly sulfur-containing ligands (thiols). fiu.edunih.govnih.gov
Computational chemistry can be used to model these complexation reactions and predict their stability, or complexation, constants. By calculating the free energy of binding between the phenylmercury cation and various environmental ligands (e.g., chloride, hydroxide (B78521), natural organic matter functional groups, and especially thiols from amino acids like cysteine), a thermodynamic profile of its environmental speciation can be built. slu.se
For instance, DFT calculations have been successfully used to demonstrate the stabilizing effect of certain functional groups on Hg(II)-thiol complexes. slu.se Studies on the interaction of Hg(II) with thioamide ligands have shown strong binding, with experimentally determined stability constants (log K) as high as 7.43. fiu.edu Similar computational studies on the [C₆H₅Hg]⁺ cation would be crucial for predicting its behavior and persistence in environmental and biological systems, where it readily binds to sulfhydryl groups in proteins and other biomolecules. nih.govnih.gov
Theoretical Studies of Photo-Oxidation Reactions
A thorough review of theoretical and computational literature reveals a notable absence of specific studies focused on the photo-oxidation reactions of phenylmercuric ammonium (B1175870) acetate. The scientific community has not, to date, published detailed quantum-chemical calculations or theoretical models describing the pathways and energetics of its photo-oxidation.
However, insights can be gleaned from experimental studies on the photocatalytic degradation of related phenylmercury compounds, which share the same core chemical structure. For instance, research on the photocatalytic degradation of phenylmercury compounds using titanium dioxide (TiO2) as a catalyst under UV-A irradiation indicates that the process involves the reduction of Hg(II) and the simultaneous oxidation of the aromatic phenyl group. nih.gov Intermediates such as phenol (B47542) and diphenylmercury have been identified in these reactions. nih.gov The proposed mechanism for the photocatalytic reaction of phenylmercuric acetate (PMA) suggests that the process is faster at a higher pH and results in the formation of mercury and mercury(II) oxide, with phenol being a detectable product.
These experimental findings suggest that a theoretical study of the photo-oxidation of phenylmercuric ammonium acetate would likely involve modeling the interaction of the phenylmercury cation with photogenerated reactive oxygen species, such as hydroxyl radicals. Such a study would aim to calculate the energy barriers for the cleavage of the mercury-carbon bond and the subsequent oxidation of the phenyl ring. The absence of such theoretical studies represents a research gap in the full understanding of the environmental fate of this compound.
Thermochemical Data Derivations using Computational Methods
However, computational tools and databases like PubChem provide computed properties based on established theoretical models. While not a substitute for rigorous, focused research, these values offer a baseline understanding of the molecule's properties. Below is a comparison of some computed properties for this compound and its parent compound, phenylmercuric acetate.
Computed Properties of Phenylmercury Compounds
| Property | This compound | Phenylmercuric Acetate |
|---|---|---|
| Molecular Formula | C₈H₁₁HgNO₂ | C₈H₈HgO₂ nih.gov |
| Molecular Weight | 353.77 g/mol | 336.74 g/mol nih.gov |
| Exact Mass | 355.049622 Da | 338.023073 Da nih.gov |
| Topological Polar Surface Area | 26.3 Ų | 26.3 Ų nih.gov |
| Heavy Atom Count | 12 | 11 nih.gov |
| IUPAC Name | acetyloxy(phenyl)mercury;azane | acetyloxy(phenyl)mercury nih.gov |
Data sourced from the PubChem database.
These computationally derived values are useful for initial assessments and for providing input parameters for broader environmental models. The development of more accurate and comprehensive thermochemical datasets through high-level computational methods like HEAT ("high-level extrapolated ab initio thermochemistry") would be invaluable for a more precise understanding of the compound's reactivity and stability. uni-muenster.de
Simulation of Environmental Transformation Kinetics
The simulation of the environmental transformation kinetics of chemical compounds is a complex field that relies on a combination of experimental data and mathematical modeling. For this compound, there is a lack of specific simulation studies that model its kinetic behavior in various environmental compartments such as soil, water, and air.
The environmental fate of mercury compounds, in general, is known to be complex, involving processes like methylation, demethylation, reduction, and oxidation. nih.gov The transformation of phenylmercury compounds, in particular, can be influenced by factors such as pH, the presence of other chemicals, and sunlight. nih.gov For example, the photodegradation of phenylmercuric acetate on soil surfaces is considered a potential transformation pathway. nih.gov
A comprehensive simulation of the environmental transformation kinetics of this compound would require the development of a model that incorporates various potential reaction pathways, including photo-oxidation and biodegradation. The rate constants for these reactions would need to be determined, ideally through a combination of experimental measurements and theoretical calculations. The absence of such specific kinetic data and simulation models for this compound underscores another area where further research is needed to fully assess its environmental impact.
Academic Research Applications and Historical Significance of Phenylmercuric Compounds
Research into Their Role as Industrial Catalysts in Polymer Science
Phenylmercuric compounds, particularly phenylmercuric acetate (B1210297) (PMA), have been subjects of research for their catalytic properties in polymerization reactions. Phenylmercuric acetate was notably used as a catalyst in the manufacturing of polyurethane flooring, such as the "Tartan" brand, which was common in public buildings and gymnasiums from the 1950s to the 1970s. wikipedia.org Research in organometallic chemistry has explored how mercury-based catalysts, including phenylmercuric salts, facilitate specific chemical transformations. wikipedia.orgslideshare.net For instance, the reaction of phenylmercuric acetate with a palladium salt can form an arylpalladium salt in situ, which is a key intermediate in certain organic reactions. sigmaaldrich.com While not as common as other organometallic catalysts, research has touched upon their utility in processes like the production of vinyl esters and vinyl ethers. acs.org The use of organocatalysis, in general, is a broad field that aims to use organic molecules to mediate polymer reactions, complementing traditional metal-based catalysts.
Investigations into Historical Use as Biocides and Fungicides
The most extensive historical application and research area for phenylmercuric compounds is their role as potent biocides and fungicides. Their ability to inhibit fungal and bacterial growth made them valuable in several fields before the full extent of their environmental and health risks was understood. vizagchemical.com Organomercurials were recognized for their pronounced fungicidal activity, effectiveness in killing spores, and low application rates compared to other mercury forms. ucpress.eduresearchgate.net
The fungicidal properties of mercury compounds were a significant discovery for agriculture, paving the way for increased crop yields. ucpress.eduresearchgate.net Phenylmercuric compounds were central to this development.
Cereal Seed Treatment : The large-scale use of mercury compounds as fungicides began around 1914 in Germany for treating cereal seeds against seed-borne diseases. ucpress.edu Phenylmercury (B1218190) chloride was specifically used for this purpose starting that year. apsnet.org Phenylmercuric acetate became a powerful eradicant fungicide for treating seeds of cereals, often combined with other fungicides or insecticides. osti.govepa.govherts.ac.uk These treatments were a breakthrough for farmers as they controlled the mycelia of seed-borne fungi like Fusarium and had good seed safety. apsnet.org
Formulations : Phenylmercuric acetate was formulated as dispersible powders, solutions for seed treatment, and water-dispersible powders for slurry treatments. nih.gov Commercial preparations for dry seed treatment were recommended to contain 1% to 1.5% metallic mercury. osti.gov Trade names for these agricultural products included Agrosan, Ceresol, and Cekusil. herts.ac.uknih.gov
Decline in Use : The use of organomercurials in agriculture has been largely phased out in most countries since the 1970s and 1980s due to their toxicity and the availability of safer alternatives. ucpress.eduapsnet.org All food uses of mercury-containing pesticides were cancelled in the United States in 1969, with all pesticide registrations being cancelled by 1995. p2infohouse.org
Museums and archives have historically battled pests like insects and fungi that threaten organic-based artifacts. To protect collections, a variety of biocides were employed, including toxic heavy metal compounds.
Pest Control : Phenylmercuric compounds, along with other substances like mercuric chloride, were used to treat natural history specimens, ethnographic objects, and other artifacts to prevent damage from pests. researchgate.netsaskmuseums.org These compounds were applied to items made of leather, fur, feathers, and plant matter to inhibit mold and deter insects. pandoraindia.com
Legacy Contamination : This historical use has resulted in a legacy of hazardous residues on museum objects. saskmuseums.org Even after the use of these compounds was discontinued, typically around the 1980s, the chemical residues persist on the artifacts and within storage cabinets, posing a potential hazard to curators, researchers, and the public. saskmuseums.orgresearchgate.net
Identifying which objects have been treated is a significant challenge for modern museum conservators, as historical treatment records are often poor or non-existent. nih.gov
Analytical Methods : Research has focused on developing reliable methods to detect mercury residues. Portable X-ray fluorescence (XRF) spectrometry is a common non-destructive technique used to screen for the presence of heavy elements like mercury and arsenic on artifacts without needing to take a sample. researchgate.netresearchgate.net For quantitative results, methods like flame atomic absorption spectrophotometry (AAS) and gas chromatography/mass spectrometry (GC/MS) can be used on small, carefully taken samples. nih.govresearchgate.net
Persistence : Studies have confirmed the long-term persistence of these mercury compounds on treated objects. Mercury has been detected at significant levels on various artifacts decades after its application. nih.gov The contamination can also extend to the storage environment, with mercury vapor being released from treated specimens into the air of storage cabinets and display cases. researchgate.netcanada.ca Research has shown that inorganic mercury contamination can worsen as the size of a preserved specimen decreases, likely due to diffusion into the tissues. nih.gov
Once mercury contamination is identified, remediation becomes a critical concern to ensure the safety of those who handle or interact with the objects.
Decontamination Protocols : Research into cleaning protocols has been undertaken to mitigate the hazard. One study at the US National Herbarium developed a protocol for cleaning contaminated herbarium cabinets using 70% ethanol (B145695) and laboratory wipes. researchgate.net The effectiveness was measured using portable mercury vapor analyzers and surface wipe sampling. researchgate.net
Challenges : While cleaning with ethanol was found to be more effective than simply removing the contaminated specimens, the reduction in mercury concentrations was not always statistically significant, highlighting the difficulty of complete remediation. researchgate.net For spills of liquid mercury, it is recommended to use powdered sulfur or specialized spill kits to amalgamate with the mercury and render it less harmful. canada.cajpmph.org For objects, however, cleaning procedures must be carefully considered by conservators to avoid damaging the artifact itself. saskmuseums.org
Preservation of Cultural Heritage and Natural History Collections
Utility as Biochemical Reagents and in Organic Synthesis Research
Beyond their biocidal applications, phenylmercuric compounds have served as useful reagents in laboratory research.
Biochemical Research : The antibacterial and antifungal action of mercuric compounds stems from their ability to interfere with essential sulfhydryl (-SH) groups in the enzymes of organisms. vizagchemical.com This high reactivity with thiols made organomercurials, including phenylmercuric salts, subjects of study in biochemistry to understand enzyme function and inhibition. nih.gov Their metabolism has also been investigated, showing that phenylmercuric acetate is rapidly metabolized to inorganic mercury after absorption. industrialchemicals.gov.aunih.gov
Organic Synthesis : In synthetic chemistry, organomercury compounds are versatile intermediates. wikipedia.org Phenylmercuric acetate can be used in the multi-step synthesis of other complex organic molecules. sigmaaldrich.com For example, it has been used to generate phenylmercuric chloride, which can act as a source for dichlorocarbene, a highly reactive intermediate. wikipedia.org The mercuration of aromatic compounds is a classic electrophilic aromatic substitution reaction, though it can suffer from a lack of selectivity. libretexts.org Despite their toxicity, these compounds were historically important for creating specific carbon-carbon bonds and other transformations before the development of modern, less hazardous catalytic systems. wikipedia.orggoogle.com
Development and Validation of Analytical Standards
The establishment of robust and reliable analytical standards has been a critical aspect of the study of phenylmercuric compounds, including phenylmercuric ammonium (B1175870) acetate. The development of these standards is intrinsically linked to the evolution of analytical chemistry techniques, which have progressed from classical wet chemistry methods to sophisticated instrumental analyses. These standards are essential for ensuring the accuracy and comparability of data in research, environmental monitoring, and quality control.
Historically, the analysis of organomercury compounds relied on methods such as gravimetry and titrimetry. nih.govoup.com For instance, the Association of Official Analytical Chemists (AOAC) developed official gravimetric and titrimetric methods for determining mercury in pesticide formulations. nih.gov These methods often involved the conversion of the organomercury compound to an inorganic mercury salt, followed by precipitation or titration to quantify the mercury content. While foundational, these techniques could be laborious and lacked the specificity to differentiate between different organomercury species.
The advent of chromatographic techniques revolutionized the analysis of phenylmercuric compounds. However, early applications of gas chromatography (GC) to phenylmercuric salts, such as the acetate, chloride, and hydroxide (B78521), revealed a significant analytical challenge. Researchers discovered that these salts would convert into other compounds, primarily diphenylmercury (B1670734) and phenylmercuric chloride, within the hot injection port of the gas chromatograph. oup.comoup.com This unpredictable conversion made accurate quantification and differentiation between the various phenylmercuric salts nearly impossible. oup.comoup.com To address this, a crucial recommendation was made: for accurate GC analysis, all phenylmercuric salts should first be converted to the more stable phenylmercuric chloride. oup.comoup.com This conversion step became a key part of the standardized analytical procedure for these compounds.
Further advancements led to the development of high-performance liquid chromatography (HPLC) methods, which offered a more direct and reliable means of analysis without the issue of thermal decomposition in the injection port. nih.govresearchgate.net HPLC methods have been validated for the determination of phenylmercuric compounds in various matrices, including pharmaceutical products like eye drops. researchgate.netnih.gov These methods often utilize a reverse-phase column and spectrophotometric detection. nih.gov The validation of these HPLC methods involves assessing several key parameters to ensure their reliability.
Table 1: Validation Parameters for HPLC Analysis of Phenylmercuric Acetate
| Parameter | Description | Typical Findings |
|---|---|---|
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. | A linear response is typically observed over a specified concentration range, for example, 2.0-100 µg/mL, with a correlation coefficient (r) greater than 0.9990. researchgate.net |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. | Average recovery rates for phenylmercuric acetate are generally high, often ≥99.1%. researchgate.net |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). | Intra- and inter-assay precision studies show low coefficients of variation, typically less than 10%. nih.gov |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | For sensitive methods, the LOD can be in the range of micrograms per liter (µg/L). nih.gov |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | The LOQ is also typically in the µg/L range for high-sensitivity methods. nih.gov |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | The method should be able to separate the phenylmercuric compound from other potential components in the sample matrix without interference. nih.gov |
Spectrophotometric methods have also been developed for the determination of phenylmercuric acetate. acs.org These methods are based on the principle that the compound absorbs light at a specific wavelength, and the amount of light absorbed is proportional to its concentration. The validation of these methods follows similar principles to those of chromatography, ensuring accuracy and reproducibility.
The development of these validated analytical standards and methods by organizations like the AOAC and through extensive academic research has been fundamental to the scientific understanding and regulation of phenylmercuric compounds. nih.govaoac.org These standards provide the necessary framework for consistent and reliable measurement, which is a cornerstone of scientific research.
Regulatory Frameworks and Their Influence on Contemporary Research of Phenylmercuric Compounds
Impact of International Conventions on Mercury (e.g., Minamata Convention) on Research Priorities
The Minamata Convention on Mercury, a legally binding international treaty adopted in 2013, represents a global commitment to protect human health and the environment from the adverse effects of mercury. cbd.int The convention addresses the entire lifecycle of mercury, including its emissions, trade, use in products, and waste management. cbd.intminamataconvention.org While phenylmercuric ammonium (B1175870) acetate (B1210297) may not be individually named in the convention's annexes, the overarching goal is to reduce and, where feasible, eliminate the use of mercury in products and processes. minamataconvention.org
This global mandate has a direct impact on research priorities. Scientific efforts are increasingly focused on:
Understanding Mercury Cycling: Research is crucial to comprehend the transport, transformation, and fate of mercury in the environment to effectively implement and evaluate the convention. acs.orguniv-larochelle.fr This includes studying how organomercury compounds like phenylmercuric ammonium acetate degrade and contribute to the environmental burden of highly toxic methylmercury (B97897). europa.eu
Developing Alternatives: The convention creates a strong impetus for research and development of non-mercury alternatives for all applications where organomercury compounds were previously used, such as fungicides, antiseptics, and preservatives. chemotechnique.senih.gov
Human and Environmental Monitoring: There is a heightened focus on monitoring mercury levels in human populations (e.g., through hair and blood samples) and in various environmental compartments like fish and wildlife to assess the effectiveness of the convention's measures over time. acs.org
Addressing Vulnerable Populations: The convention specifically encourages the participation of Indigenous peoples and local communities in its implementation, prompting research into the effects of mercury on their health, livelihoods, and culture. cbd.intzoinet.org
The Minamata Convention's influence steers research away from developing new applications for phenylmercuric compounds and towards their elimination and the mitigation of their environmental legacy.
Table 1: Key Objectives of the Minamata Convention on Mercury
| Objective | Description |
| Reduce Supply and Trade | Control the mining of mercury and regulate its international trade to limit its availability for use in products and processes. minamataconvention.org |
| Phase-Out Mercury-Added Products | Prohibit the manufacture, import, and export of specific mercury-added products, with phase-out dates for others. europa.eu |
| Control Emissions and Releases | Implement measures to control and, where feasible, reduce emissions and releases of mercury from major industrial sources. univ-larochelle.fr |
| Manage Mercury Waste | Ensure the environmentally sound management of mercury waste. kemi.se |
| Address Artisanal and Small-Scale Gold Mining (ASGM) | Reduce, and where feasible, eliminate the use of mercury in ASGM, which is the largest source of mercury emissions globally. minamataconvention.orgzoinet.org |
Influence of Regional Chemical Regulations (e.g., EU REACH) on Research and Development of Alternatives
Regional regulations have often been at the forefront of restricting the use of specific hazardous chemicals. In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation has had a significant impact on phenylmercuric compounds.
In 2012, the European Commission amended Annex XVII of REACH to severely restrict the use of phenylmercury (B1218190) compounds, including phenylmercuric acetate. westlaw.com The regulation recognized that phenylmercury compounds can degrade in the environment to form other harmful mercury compounds, including methylmercury, which is a persistent, bioaccumulative, and toxic (PBT) substance. europa.eu The life-cycle of these compounds was deemed to lead to significant releases of mercury into the environment. europa.eu
This type of stringent regulation has several direct consequences for research and development:
Mandates the Search for Alternatives: By banning or severely restricting the use of phenylmercuric compounds in applications like polyurethane production, REACH forces industries to invest in research to identify and validate safer, mercury-free alternatives. europa.eu
Drives Innovation in "Green Chemistry": Such regulations are a powerful driver for innovation in sustainable and green chemistry, encouraging the design of products and processes that minimize or eliminate the use and generation of hazardous substances.
Shifts Research Focus: Academic and industrial research shifts from studying the properties and applications of restricted compounds to developing and testing the efficacy and safety of potential replacements.
The EU's proactive stance on mercury, which includes a ban on the export of mercury and many mercury compounds, reinforces the global trend towards the complete phasing out of these substances from commerce and industry. europa.eukemi.seh2compliance.com
Table 2: Examples of Phenylmercury Compounds Restricted under EU REACH
| Compound Name | CAS Number | Typical Former Uses |
| Phenylmercuric acetate | 62-38-4 | Fungicide, preservative in paints, catalyst. wikipedia.orgnj.gov |
| Phenylmercuric borate | 102-98-7 | Antiseptic, disinfectant. phexcom.comwikipedia.orgmpbio.com |
| Phenylmercuric nitrate (B79036) | 55-68-5 | Antiseptic, preservative. wikipedia.org |
Research into Environmental Monitoring and Compliance after Regulatory Changes
Following the implementation of regulations like the Minamata Convention and REACH, research into environmental monitoring becomes critical for assessing their effectiveness and ensuring compliance. The goal is to track the reduction of mercury in the environment and in human and wildlife populations. acs.org
Key areas of research in environmental monitoring include:
Developing Comparable Monitoring Data: A significant research effort is dedicated to establishing standardized methods for collecting and analyzing environmental samples to ensure that data from different regions and over long periods are comparable. minamataconvention.org This is essential for evaluating the global effectiveness of the Minamata Convention.
Biomonitoring: Monitoring mercury levels in fish, birds, and marine mammals provides insight into how mercury bioaccumulates and biomagnifies in food webs. nih.gov This is a direct measure of the risk to both wildlife and humans who consume fish.
Human Biomonitoring: Tracking mercury levels in human populations, particularly in high-risk groups such as communities with high fish consumption or those living near contamination sites, is crucial for evaluating the public health benefits of mercury regulations. nih.gov
Compliance Monitoring: Research also focuses on developing analytical techniques to detect the presence of banned substances in products to ensure that industries are complying with regulations.
This ongoing research provides the necessary feedback loop for policymakers, allowing them to assess the success of current regulations and determine if further actions are needed to protect the environment and human health from mercury pollution.
Q & A
Q. What are the recommended exposure limits for phenylmercuric ammonium acetate in laboratory settings?
The NIOSH recommended airborne exposure limit (REL) and ACGIH threshold limit value (TLV) for aryl mercury compounds (measured as mercury) are both 0.1 mg/m³. NIOSH specifies this limit should not be exceeded at any time, while ACGIH averages it over an 8-hour work shift. Researchers must use real-time air monitoring and enforce strict PPE protocols (e.g., fume hoods, respirators) to comply with these standards .
Q. How should this compound be safely stored to prevent reactive hazards?
Store the compound away from oxidizing agents (e.g., chlorates, peroxides), strong acids/bases (e.g., HCl, NaOH), ammonia, and reducing agents (e.g., lithium hydrides). Use inert, airtight containers in cool, dry environments. Incompatible substances can trigger explosive reactions or toxic gas release (e.g., sulfur dioxide from thiosulfate reactions) .
Q. What role does this compound play in soil urea analysis?
It acts as a urease inhibitor in 2M KCl extraction buffers (5 mg/L concentration), preventing enzymatic degradation of urea during soil sample processing. This preserves urea integrity for colorimetric determination using diacetyl monoxime and thiosemicarbazide .
Q. What first-aid measures are critical for accidental dermal exposure?
Immediately remove contaminated clothing and wash skin with soap and water for 15 minutes. Seek medical evaluation for potential mercury poisoning symptoms (e.g., metallic taste, tremors). Skin allergy or graying may develop with repeated exposure, necessitating allergist consultation .
Advanced Research Questions
Q. How does this compound interact with sulfides in experimental settings?
In ammonium hydroxide-ammonium acetate solutions, it reacts with hydrogen sulfide or alkali sulfides to form phenylmercuric sulfide—a white amorphous precipitate. This compound decomposes in chloroform or under heat (108°C), releasing mercuric sulfide and mercury diphenyl. Such reactions are critical in synthesizing organomercury derivatives .
Q. What methodologies optimize this compound concentrations in extraction buffers to minimize analytical interference?
Adamsen et al. (1985) demonstrated that 5 mg/L in 2M KCl effectively preserves ammonium, nitrate, and nitrite in soil extracts without interfering with salicylate-isocyanurate or Cu²⁺/Cd reduction column assays. Higher concentrations may inhibit nitrate reduction, requiring validation via spike-recovery tests .
Q. How do bacterial transposons confer resistance to this compound?
Certain Pseudomonas fluorescens strains harbor translocatable genetic elements (TGEs) encoding enzymatic decomposition pathways. Cell-free extracts with glucose, NAD(P), and thioglycolate degrade phenylmercuric acetate to benzene at pH ~6, mediated by mercury-resistant mer operons. This resistance complicates bioremediation studies .
Q. What decomposition products form during incineration or combustion of this compound?
Combustion releases toxic gases, including mercury vapor and carbon monoxide. In controlled thermal decomposition (200°C), it produces mercury diphenyl and sulfur dioxide when reacted with thiosulfates. Researchers must use scrubbers and mercury traps in waste disposal systems .
Q. How does this compound compare to other mercurials in antifungal efficacy studies?
In agricultural formulations, it exhibits broader-spectrum fungicidal activity compared to methoxyethyl mercury acetate (MEMA) but requires co-application with dithiocarbamates (e.g., mancozeb) for synergistic control of Phycomycetes. Dose-response assays should account for phytotoxicity thresholds in crops .
Q. What analytical techniques differentiate this compound from other organomercury compounds in biological samples?
Gas-liquid chromatography (GLC) identifies decomposition products like benzene, while colorimetric methods (e.g., N-(1-naphthyl)-ethylenediamine dihydrochloride) detect residual nitrate/nitrite in extracts. For tissue samples, ICP-MS quantifies mercury speciation with <1 ppb detection limits .
Methodological Notes
- Toxicity Monitoring : Regular biomonitoring (e.g., urinary mercury levels, neurological exams) is mandatory for researchers handling this compound. Reference OSHA 29 CFR 1910.1020 for exposure records .
- Waste Disposal : Treat residuals as hazardous waste (EPA D003 code). Neutralize with activated carbon or sulfide precipitation before EPA-approved incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
